Intestinal Absorption Efficiency of Arachidate vs. Stearate and Myristate in Humans
Arachidate (C20:0) demonstrates markedly reduced intestinal absorption compared to shorter-chain saturated fatty acids. In a human dietary study (n=44), the absorption coefficient for arachidate was 0.26 ± 0.02, versus 0.80 ± 0.03 for stearate (C18:0) and 0.95 ± 0.02 for myristate (C14:0) [1]. This represents a 67.5% reduction relative to stearate.
| Evidence Dimension | Coefficient of intestinal absorption |
|---|---|
| Target Compound Data | 0.26 ± 0.02 |
| Comparator Or Baseline | Stearate (C18:0): 0.80 ± 0.03; Myristate (C14:0): 0.95 ± 0.02 |
| Quantified Difference | Arachidate absorption is 67.5% lower than stearate |
| Conditions | Healthy adult humans (n=44); diet containing 35% fat and 5% sucrose polybehenate as nonabsorbable marker; GC-MS analysis |
Why This Matters
For studies modeling dietary fat bioavailability or designing lipid-based drug delivery systems, arachidate cannot be interchanged with stearate without introducing a 3-fold error in absorption kinetics.
- [1] Wang Y, et al. Acyl chain length, saturation, and hydrophobicity modulate the efficiency of dietary fatty acid absorption in adult humans. Am J Physiol Gastrointest Liver Physiol. 2013;305(9):G620-G627. View Source
